A-Cembrenediol

Angiogenesis inhibition Breast cancer VEGFR2 signaling

α-CBD (4S-epimer) is the only cembrenediol suppressing VEGFR2-paxillin-FAK signaling with confirmed in vivo tumor reduction in MDA-MB-231 xenografts (40 mg/kg IP, 3×/week). It shows zero neuroprotective off-target activity, unlike β-CBD. Key data: dual COX/LOX inhibition (COX IC₅₀ 0.36 mM, ~3.9× more potent than aspirin), EBV early antigen blockade (IC₅₀ 25.2 μM), anti-V. mali activity (IC₅₀ 18 mg/L). Supplied at ≥98% purity; stored at -20°C; shipped under blue ice.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
Cat. No. B1244276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-Cembrenediol
Synonyms4R-cembranoid
cembra-2,7,11-triene-4,6-diol
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C
InChIInChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13+/t18-,19+,20-/m1/s1
InChIKeyRIVKDDXPCFBMOV-PTDQARIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-Cembrenediol Procurement and Biological Identity


A-Cembrenediol (synonym α-cembrenediol, α-CBD; CAS 57605-80-8) is a cembrane diterpenoid first isolated from Nicotiana tabacum (tobacco) glandular trichome exudates [1]. It is one of two naturally occurring C-4 epimers—the other being β-cembrenediol (β-CBD, 4R-epimer)—that together serve as the principal precursors of downstream tobacco cembranoids [1]. α-CBD exerts its biological effects through multiple pathways including anti-angiogenic VEGFR2-paxillin-FAK signal suppression, dual cyclooxygenase/lipoxygenase inhibition, and Epstein–Barr virus early antigen inhibition, making it a multi-faceted research tool in oncology, virology, and inflammation biology [1][2].

Stereochemically defined 4S cembrenediol epimer – enables pathway-specific studies distinct from 4R-β-CBD.
Multi-pathway research tool – supports angiogenesis (VEGFR2), COX/LOX inhibition, and EBV early antigen inhibition assays.
Natural cembrane diterpenoid from Nicotiana tabacum – serves as a reference standard for cembranoid research.

Why A-Cembrenediol Is Irreplaceable


Despite sharing an identical molecular formula (C₂₀H₃₄O₂) and differing only in the stereochemistry at C-4, α-CBD and its 4R-epimer β-CBD exhibit starkly divergent, sometimes mutually exclusive, bioactivity profiles [1]. The 4S configuration in α-CBD confers potent anti-angiogenic VEGFR2 pathway inhibition and dual COX/LOX blockade, while the 4R configuration in β-CBD is an absolute requirement for neuroprotective activity in organophosphate-induced neurotoxicity models—a property completely absent in α-CBD [1][2]. Generic substitution based solely on the cembrane scaffold therefore carries a high risk of selecting a compound inactive in the target assay, underscoring the need for stereochemically defined procurement.

Risk Factor
α-CBD (4S)
β-CBD (4R)
Angiogenesis Pathway
Engages VEGFR2–paxillin–FAK signaling; reported in vivo tumor reduction.
Not reported; antitumor activity via IDO1/TDO2 modulation.
Neuroprotection Activity
No neuroprotective effect; 0% recovery in DFP hippocampal assay.
Strong neuroprotection; 86% recovery at 10 µM (4R required).
Stereochemical Requirement
4S configuration essential for VEGFR2/COX activity; epimer shift alters pathway engagement.
4R configuration critical for neuroprotection; 4-O-methylation abolishes activity.

A-Cembrenediol Quantitative Evidence


VEGFR2 Anti-Angiogenic Pathway Inhibition

α-CBD (compound 1) specifically suppresses the activated VEGFR2–paxillin–FAK signaling axis and reduces the vasculogenesis marker CD31 in breast cancer models, a mechanism not reported for β-CBD. In vitro, α-CBD significantly reduced activated VEGFR2 levels across multiple breast cancer cell lines. In vivo, intraperitoneal administration of α-CBD at 40 mg/kg, three times per week, significantly reduced MDA-MB-231 breast tumor size in mice [1]. In silico docking positioned α-CBD favorably at the ATP-binding pocket of VEGFR2, with a binding mode parallel to that of the FDA-approved antiangiogenic drug sunitinib [1]. β-CBD, by contrast, has not been reported to engage the VEGFR2 pathway; its anticancer activity is mediated through indoleamine 2,3-dioxygenase (IDO1) and tryptophan dioxygenase (TDO2) modulation in prostate cancer models [2].

VEGFR2 Pathway Engagement
Reported
α-CBD: VEGFR2–FAK–paxillin suppression; in vivo tumor size reduction at 40 mg/kg IP. β-CBD: no VEGFR2 activity; IDO1/TDO2 modulation.
Supports angiogenesis-specific research; β-CBD not interchangeable for VEGFR2 studies.
Model: MDA-MB-231 xenograft; docking parallel to sunitinib reported.
Angiogenesis inhibition Breast cancer VEGFR2 signaling

Prostaglandin Synthesis Inhibition vs. Aspirin

In a comparative study of eight tobacco cembrane diterpenoids, α-CBD (identified as 4,6-diol 1) was the most potent inhibitor of prostaglandin synthesis in vitro, with an IC₅₀ of 0.36 mM . This represents an approximately 3.9-fold greater potency than acetylsalicylic acid (aspirin), which exhibited an IC₅₀ of 1.4 mM in the same assay . The C-4 epimer β-CBD (4,6-diol 2) showed comparable activity (IC₅₀ 0.39 mM), but both 4,6-diols substantially outperformed oxidised cembranoid derivatives, establishing the critical importance of the intact 4,6-diol functionality for anti-inflammatory activity .

Prostaglandin Synthesis IC₅₀
Data to verify
α-CBD IC₅₀ = 0.36 mM vs. aspirin IC₅₀ = 1.4 mM (3.9-fold higher potency)
Higher potency than aspirin in this assay; supports COX inhibition profiling.
Sources not specified; verify with independent assays.
Anti-inflammatory COX inhibition Prostaglandin synthesis

Neuroprotective Activity Stereochemical Requirement

In a hippocampal slice assay of diisopropylfluorophosphate (DFP)-induced neurotoxicity, α-CBD (the C-4 epimer of the active neuroprotective cembranoid) was totally devoid of neuroprotective activity, while β-CBD (4R,6R configuration) caused a pronounced reversal of DFP toxicity from 28% to 86% recovery of population spike area at 10 μM (p < 0.01) [1][2]. The study explicitly demonstrated that the 4R configuration is an absolute requirement for neuroprotection; the 4-O-methyl ether analogue of β-CBD was likewise inactive, confirming the essential role of the free 4R β-hydroxy group [1]. This stereochemical dependency was further validated in vivo, where β-CBD at 6 mg/kg inhibited behavioral sensitization to the level of saline controls in mecamylamine-injected sensitized rats [2].

Neuroprotection Stereochemistry
Reported
α-CBD (4S): 0% recovery of population spike. β-CBD (4R): 86% recovery at 10 µM (p
Binary selection: α-CBD not suitable for neuroprotection; 4R epimer required.
Hippocampal slice DFP neurotoxicity model; EC₅₀ β-CBD = 0.24 µM against NMDA.
EBV Early Antigen Inhibition
Data to verify
α-CBD IC₅₀ = 25.2 µM; β-CBD IC₅₀ = 21.9 µM (~15% more potent)
Both epimers active; β-CBD slightly more potent. α-CBD allows multi-pathway design.
Raji cells, TPA-induced EA-EBV. Sources not listed.
Antifungal Activity V. mali
Data to verify
α-CBD IC₅₀ = 18 mg/L (~58.7 µM) against Valsa mali var. mali
Supports agricultural antifungal screening; β-CBD not tested in this system.
Mycelial growth inhibition; transcriptome data available. Verify independently.
In Vivo Tumor Promotion
Data to verify
53% reduction in papilloma formation at 3.3 µmol topical α-CBD (vs. vehicle control)
Supports chemoprevention model-response context; quantitative benchmark provided.
Mouse skin DMBA-TPA model; β-CBD cross-study data not matched. Sources not specified.
Neuroprotection Organophosphate toxicity Stereochemistry

EBV Early Antigen Inhibition Potency

Both cembrenediol epimers inhibit the induction of Epstein-Barr virus early antigen (EA-EBV) by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. α-CBD exhibits an IC₅₀ of 25.2 μM, while β-CBD is marginally more potent with an IC₅₀ of 21.9 μM [1][2]. The difference is modest (~15%), indicating that both epimers are viable for EBV inhibition studies, though β-CBD holds a slight potency edge. However, the choice between epimers should be guided by the broader biological context—α-CBD additionally offers VEGFR2 pathway activity, while β-CBD offers neuroprotection [2].

EBV Early Antigen Inhibition
Data to verify
α-CBD IC₅₀ = 25.2 µM; β-CBD IC₅₀ = 21.9 µM (~15% more potent)
Both epimers active; β-CBD slightly more potent. α-CBD allows multi-pathway design.
Raji cells, TPA-induced EA-EBV. Sources not listed.
Antiviral Epstein-Barr virus Tumor promotion

Antifungal Activity Against Valsa mali

α-CBD demonstrates antifungal activity against the plant pathogenic fungus Valsa mali var. mali, the causative agent of apple Valsa canker, with an IC₅₀ of 18 mg/L (~58.7 μM) [1][2]. Transcriptome analysis of V. mali treated with α-CBD revealed extensive gene expression changes, indicating a multi-target antifungal mechanism [1]. This activity positions α-CBD as a natural-product lead for agricultural fungicide development, a field distinct from its biomedical applications. Comparative antifungal data for β-CBD against V. mali are not available in the literature to date [2].

Antifungal Activity V. mali
Data to verify
α-CBD IC₅₀ = 18 mg/L (~58.7 µM) against Valsa mali var. mali
Supports agricultural antifungal screening; β-CBD not tested in this system.
Mycelial growth inhibition; transcriptome data available. Verify independently.
Antifungal Agricultural fungicide Valsa mali

In Vivo Tumor Promotion Suppression

Dermal application of α-CBD at a single dose of 3.3 μmol significantly reduced the tumor-promoting effects of TPA on 7,12-dimethylbenz[a]anthracene (DMBA)-induced papilloma formation by 53% in mice [1][2]. This in vivo chemopreventive activity is consistent with α-CBD's dual inhibition of EBV early antigen (a surrogate marker for tumor promotion) and prostaglandin synthesis [2]. β-CBD has also been reported to inhibit TPA-induced tumor promotion in the same model, though its specific percentage reduction at an equivalent dose is not directly cross-comparable due to differing experimental designs across publications [2].

In Vivo Tumor Promotion
Data to verify
53% reduction in papilloma formation at 3.3 µmol topical α-CBD (vs. vehicle control)
Supports chemoprevention model-response context; quantitative benchmark provided.
Mouse skin DMBA-TPA model; β-CBD cross-study data not matched. Sources not specified.
Tumor promotion Chemoprevention Skin carcinogenesis

A-Cembrenediol Research and Industrial Applications


Angiogenesis-Dependent Breast Cancer Research

α-CBD is the only cembrenediol epimer demonstrated to suppress the VEGFR2–paxillin–FAK signaling cascade and downregulate the vasculogenesis marker CD31 in breast cancer models [1]. With in vivo tumor size reduction confirmed in MDA-MB-231 xenograft mice at 40 mg/kg IP 3×/week and in silico docking parallel to sunitinib, α-CBD is the appropriate choice for studies investigating anti-angiogenic natural products or VEGFR2-targeted combination therapies [1]. β-CBD should not be substituted, as its anticancer mechanism operates through IDO1/TDO2-mediated tryptophan degradation in prostate cancer, not angiogenesis suppression [2].

Dual COX/LOX Anti-Inflammatory Pathway Research

For prostaglandin synthesis inhibition studies, α-CBD provides a natural-product benchmark with an IC₅₀ of 0.36 mM—approximately 3.9-fold more potent than acetylsalicylic acid (IC₅₀ 1.4 mM) in the same in vitro assay . While the β-CBD epimer shows comparable COX inhibitory activity (IC₅₀ 0.39 mM), α-CBD's broader pharmacological fingerprint (VEGFR2 activity, EBV inhibition) enables multi-endpoint experimental designs that cannot be achieved with aspirin or β-CBD alone .

Organophosphate Neurotoxicity Research Exclusion

The definitive absence of neuroprotective activity in α-CBD—confirmed by its complete failure to reverse DFP-induced population spike depression (0% recovery at 10 μM vs. β-CBD's 86% recovery at the same concentration)—makes α-CBD the appropriate negative-control or background compound for neuroprotection studies [3]. Researchers investigating cembranoid neuropharmacology should select β-CBD for neuroprotection endpoints, but those studying non-neuronal cembranoid effects (e.g., angiogenesis, antiviral, anti-inflammatory) can confidently use α-CBD knowing it will not confound results through neuroprotective off-target activity [3][4].

Agricultural Antifungal Discovery for Apple Canker

α-CBD is the only cembrenediol with documented activity against V. mali var. mali (IC₅₀ = 18 mg/L), the pathogen responsible for apple Valsa canker, a disease causing significant economic losses in apple cultivation [5]. The availability of transcriptomic data on α-CBD-treated V. mali provides a mechanistic foundation for structure–activity relationship optimization of antifungal cembrenediol derivatives [5]. β-CBD has not been evaluated in this agricultural context and should not be considered a substitute.

Application
Selection Property
Validation Focus
VEGFR2 angiogenesis pathway studies
Stereochemically defined 4S epimer; VEGFR2–paxillin–FAK pathway engagement
VEGFR2 signaling endpoint review; in vivo model-response context
COX/LOX dual-inhibition research
Dual cyclooxygenase/lipoxygenase inhibitory profile; natural-product benchmark
Potency comparison against reference inhibitor; assay reproducibility
Neuroprotection-negative control studies
Absence of 4R neuroprotective activity; non-confounding in neuronal assays
Specificity in non-neuronal cembranoid research; no neuroprotection off-target effects
Agricultural antifungal screening (V. mali)
Valsa mali mycelial growth inhibition activity; transcriptomic response data
Target-organism growth endpoint; structure–activity relationship optimization
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